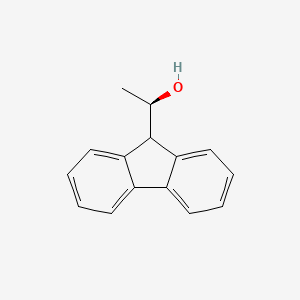
(R)-1-(9H-Fluorene-9-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(9H-Fluorene-9-yl)ethanol is a compound of interest in the field of organic chemistry, particularly for its enantiopure form and its role in various chemical reactions and properties.
Synthesis Analysis
The chemoenzymatic synthesis of (R)-1-(9H-Fluorene-9-yl)ethanol involves a kinetically controlled transesterification process using commercially available lipases. High enantioselectivity and good yields have been achieved using Lipase A from Candida antarctica (Borowiecki, Balter, Justyniak, & Ochal, 2013).
Molecular Structure Analysis
The molecular structure of (R)-1-(9H-Fluorene-9-yl)ethanol and its derivatives has been studied extensively. For instance, the hydrogen-bonded network in adducts with (9-Methyl-fluoren-9-yl)-silanetriol demonstrates the significant role of ethanol and water in determining the morphology of these networks (Schneider, Neumann, Stammler, & Jutzi, 1999).
Chemical Reactions and Properties
Various chemical reactions involving (R)-1-(9H-Fluorene-9-yl)ethanol have been explored. For instance, the Ru-catalyzed direct sp3 C-H alkylation of fluorene using alcohols demonstrates the chemical versatility of fluorene derivatives (Shaikh, Agalave, Ubale, & Gnanaprakasam, 2020).
Physical Properties Analysis
The physical properties of (R)-1-(9H-Fluorene-9-yl)ethanol and related compounds have been the subject of numerous studies. For example, the crystal structure of various molecular complexes including fluorenol and methanol offers insights into the physical characteristics of these compounds (Toda, Tanaka, & Mak, 1985).
Chemical Properties Analysis
The chemical properties of (R)-1-(9H-Fluorene-9-yl)ethanol are influenced by its interactions in various chemical environments. Studies like the aldehyde/ketone-catalyzed highly selective synthesis of 9-monoalkylated fluorenes from primary and secondary alcohols highlight these properties (Chen, Li, Li, Liu, Fei, Zhengping, & Xu, 2017).
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
- The enantiomers of 1-(9H-fluoren-9-yl)ethanol were successfully resolved through a kinetically controlled transesterification process, demonstrating the compound's potential in stereoselective synthesis and chirality introduction (Borowiecki et al., 2013).
Synthesis of Novel Compounds
- A study reported the synthesis of a novel compound, 1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol, showcasing the versatility of (R)-1-(9H-Fluorene-9-yl)ethanol derivatives in creating new chemical entities (Puthran et al., 2020).
Schiff Base Compounds
- Research on the synthesis of new fluorene Schiff base compounds highlights the utility of fluorene derivatives in developing materials with unique UV properties (Wen-zhong, 2011).
Solubility Studies
- A study measured the solubilities of 9H-fluoren-9-one and related compounds in various organic solvents, providing insights into their physical properties and potential applications in different solvents (Wei et al., 2012).
Structure and Bonding
- Research on (9-Methyl-fluoren-9-yl)-silanetriol adducts with alcohols and water demonstrated the impact of these solvents on the hydrogen-bonded network structure, indicating potential applications in molecular engineering and design (Schneider et al., 1999).
Cation Studies
- Investigations into 9-fluorenyl carbocations provided insights into intramolecular hydride migration, relevant for understanding reaction mechanisms in organic chemistry (Mladenova et al., 2001).
Eigenschaften
IUPAC Name |
(1R)-1-(9H-fluoren-9-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDFPXLCCWBIS-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(9H-Fluorene-9-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

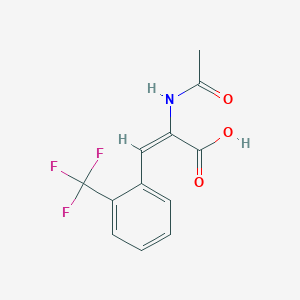
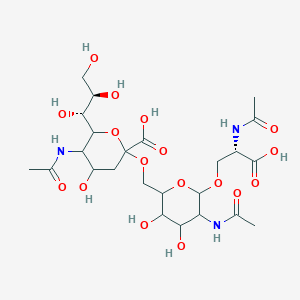
![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)
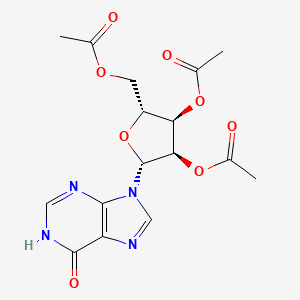


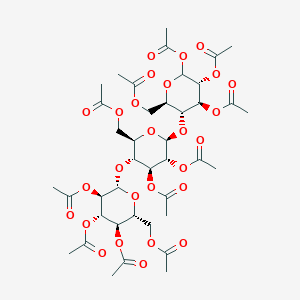





![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
